molecular formula C21H16N4O3S2 B032569 4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid CAS No. 315704-34-8

4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid

Cat. No. B032569
M. Wt: 436.5 g/mol
InChI Key: IITHJTMALFPRNV-UHFFFAOYSA-N
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Description

The chemical compound under discussion is a derivative of benzoic acid with additional thiazolyl and benzamido groups. These modifications suggest a compound with potential biological activity, given the known properties of benzoic acid derivatives and thiazole moieties in pharmaceuticals and agrochemicals.

Synthesis Analysis

While the specific synthesis of the queried compound is not documented, related research on benzoic acid derivatives shows a variety of synthesis methods. For example, Teitei (1980) described a four-step synthesis for 2-(5-phenylthiazol-4-yl)benzoic acids, highlighting the potential complexity and multistep nature of synthesizing such compounds (Teitei, 1980).

Molecular Structure Analysis

The molecular structure of similar compounds, such as the one analyzed by Kosma et al. (2012), shows that these molecules can exhibit planarity with specific groups inclined at significant angles, indicating potential for specific molecular interactions (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives often involve cyclization and substitution reactions. Barros et al. (2007) developed a method for the synthesis of benzoic acids featuring amino-cyano-imidazole moieties, suggesting that similar strategies could be applied to the synthesis and modification of the compound (Barros, Gonçalves, Oliveira-Campos, & Proença, 2007).

Physical Properties Analysis

The physical properties of compounds like the one of interest can be inferred from similar analyses, such as the fluorescence studies by Matwijczuk et al. (2018), which discuss how substituent groups affect the fluorescence of benzene derivatives (Matwijczuk, Karcz, & Pustuła, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can also be deduced from studies on related compounds. For example, Patel and Patel (2010) investigated the synthesis and biological activity of thiazolidin-benzamides, providing insights into the chemical behavior and potential biological interactions of benzamide derivatives (Patel & Patel, 2010).

Safety And Hazards

The safety and hazards of thiazole derivatives can vary greatly depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities . Future research may focus on developing new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

4-[[4-(2-benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c1-12-17(30-21(22-12)25-18(26)13-5-3-2-4-6-13)16-11-29-20(24-16)23-15-9-7-14(8-10-15)19(27)28/h2-11H,1H3,(H,23,24)(H,27,28)(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITHJTMALFPRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid

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